2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and difluorophenyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by the introduction of the difluorophenyl and methoxy groups. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized using condensation reactions involving appropriate precursors.
Introduction of Substituents: The difluorophenyl and methoxy groups can be introduced through substitution reactions using reagents such as difluorobenzyl chloride and methoxyamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as difluorobenzyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Difluorophenyl)methyl]-3-methoxy-2-methylpyrimidine
- Cyclobutyl[(1R)-2-(2,5-difluorobenzyl)-1-(hydroxymethyl)-7-methoxy-1,2,3,9-tetrahydro-1’H-spiro[β-carboline-4,4’-piperidine]yl]methanone
Uniqueness
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O/c1-13-8-21-18(22-9-13)24-12-14-3-2-4-23(10-14)11-15-5-16(19)7-17(20)6-15/h5-9,14H,2-4,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDHYNMYBCTSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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